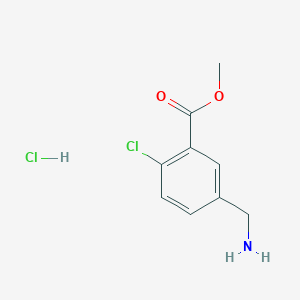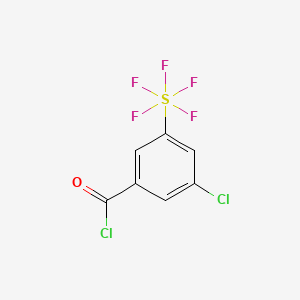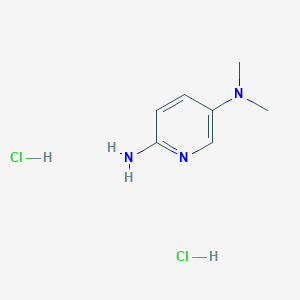
5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
概要
説明
5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H5Cl2F3N2 . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Synthesis Analysis
The synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride and its derivatives involves several steps. The chloride is transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride is represented by the InChI code: 1S/C6H4ClF3N2.ClH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H .
Chemical Reactions Analysis
5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Physical And Chemical Properties Analysis
5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride is a solid at room temperature. It has a molecular weight of 233.02 .
科学的研究の応用
Pharmacology
5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride: is a compound that has potential applications in the field of pharmacology. The presence of the trifluoromethyl group is significant in medicinal chemistry, as it can greatly influence the biological activity of pharmaceutical compounds . This compound could be used in the synthesis of novel drugs, particularly due to its structural similarity to pyridine-based molecules that are often found in drugs targeting a wide range of diseases.
Material Science
In material science, this compound’s derivatives could be utilized in the development of new materials with specific electronic or photonic properties. The trifluoromethyl group can impart unique characteristics to materials, such as increased stability and resistance to degradation . This makes it a valuable component in the synthesis of advanced materials for various applications.
Agrochemicals
The compound’s potential use in agrochemicals lies in its ability to act as a building block for the synthesis of more complex molecules. These molecules could be designed to interact with specific biological targets in pests, leading to the development of new pesticides or herbicides with improved efficacy and safety profiles .
Electronics
In the electronics industry, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride could be used in the synthesis of compounds for electronic applications. The trifluoromethyl group can affect the electronic properties of molecules, which is crucial for the development of organic semiconductors and other electronic materials .
Catalysis
This compound may find applications in catalysis, particularly in reactions where the introduction of a trifluoromethyl group is desired. Its structure could allow it to act as a ligand or a catalyst in various chemical reactions, potentially leading to more efficient and selective processes .
Chemical Synthesis
Lastly, in chemical synthesis, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride is valuable as an intermediate. It can be used to introduce the trifluoromethyl group into other compounds, which is a common modification in the development of pharmaceuticals and agrochemicals due to the group’s ability to enhance the properties of these molecules .
作用機序
Mode of Action
It is known that molecules with a -cf3 group can exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that molecules with a -cf3 group can affect the activity of certain enzymes, potentially impacting various biochemical pathways .
Result of Action
It is known that molecules with a -cf3 group can exhibit improved drug potency toward certain enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
This compound is associated with several hazards. It has been classified with the signal word “Warning” and the following hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
将来の方向性
特性
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2.ClH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFRWTOLXXYTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735680 | |
| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | |
CAS RN |
1095824-77-3 | |
| Record name | 2-Pyridinamine, 5-chloro-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095824-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)

![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)






